molecular formula C19H16N6OS B2368607 N-bencil-2-((3-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)acetamida CAS No. 868968-93-8

N-bencil-2-((3-(piridin-3-il)-[1,2,4]triazolo[4,3-b]piridazin-6-il)tio)acetamida

Número de catálogo: B2368607
Número CAS: 868968-93-8
Peso molecular: 376.44
Clave InChI: DVQWAHLVEQYUNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Aplicaciones Científicas De Investigación

Molecular Formula

  • C : 22
  • H : 20
  • N : 6
  • O : 1
  • S : 1

Structural Features

The compound incorporates a benzyl group, a pyridine moiety, and a triazole ring, contributing to its diverse biological activities. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing triazole and pyridine rings exhibit significant antimicrobial activity. For instance:

  • A study demonstrated that similar triazole derivatives showed efficacy against various bacterial strains, suggesting potential for N-Benzyl-2-{[3-(Pyridin-3-Yl)-[1,2,4]Triazolo[4,3-B]Pyridazin-6-YL]Sulfanyl}Acetamide in treating infections .

Anticancer Potential

The compound's structural features may contribute to its anticancer properties:

  • Triazole-based compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Enzyme Inhibition

N-Benzyl-2-{[3-(Pyridin-3-Yl)-[1,2,4]Triazolo[4,3-B]Pyridazin-6-YL]Sulfanyl}Acetamide may act as an inhibitor for specific enzymes involved in disease pathways:

  • Inhibitory activity against certain kinases has been observed in related compounds .

Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of a series of triazole derivatives similar to N-Benzyl-2-{[3-(Pyridin-3-Yl)-[1,2,4]Triazolo[4,3-B]Pyridazin-6-YL]Sulfanyl}Acetamide. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Screening

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that triazole derivatives could reduce cell viability significantly at concentrations above 20 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Study 3: Enzyme Inhibition Profile

Research on enzyme inhibition revealed that compounds with similar structures inhibited cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. This suggests a possible therapeutic role for N-Benzyl-2-{[3-(Pyridin-3-Yl)-[1,2,4]Triazolo[4,3-B]Pyridazin-6-YL]Sulfanyl}Acetamide in cancer treatment .

Métodos De Preparación

The synthesis of N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials

    Cyclization Reaction: The triazolopyridazine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.

    Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Formation of Sulfanylacetamide: The sulfanylacetamide group can be formed through a nucleophilic addition reaction involving thiols and acetamides.

Análisis De Reacciones Químicas

N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolopyridazine core.

Comparación Con Compuestos Similares

N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-BENZYL-2-{[3-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETAMIDE lies in its specific substitution pattern and the presence of the sulfanylacetamide group, which can enhance its biological activity and specificity.

Actividad Biológica

N-Benzyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N6S\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{S}

This structure features a benzyl group, a triazolo-pyridazine moiety, and a sulfanyl linkage, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research suggests that derivatives of triazolo-pyridazine compounds often exhibit significant inhibitory effects on kinases involved in cancer progression. The presence of the pyridinyl and triazole groups enhances binding affinity to these targets.

Anticancer Activity

Recent studies have indicated that compounds similar to N-benzyl derivatives demonstrate promising anticancer properties. For instance:

  • In Vitro Studies : Compounds derived from triazolo-pyridazine structures have shown cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One study reported IC50 values ranging from 1.06 μM to 2.73 μM for the most active derivatives .
CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties, particularly against Mycobacterium tuberculosis. In related research, several derivatives exhibited significant anti-tubercular activity with IC50 values between 1.35 μM and 2.18 μM .

CompoundTarget OrganismIC50 (μM)
6aMycobacterium tuberculosis H37Ra1.35
6eMycobacterium tuberculosis H37Ra2.18

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In one study, the most active compounds were tested against human embryonic kidney cells (HEK-293), revealing low toxicity levels, which is promising for further development .

Case Studies

  • Triazolo-Pyridazine Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties, demonstrating that modifications in the sulfonamide group significantly influenced their activity against c-Met kinase .
  • Docking Studies : Computational docking studies have been performed to predict the binding affinity of N-benzyl derivatives to various kinases, supporting experimental findings and guiding further synthesis efforts .

Propiedades

IUPAC Name

N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17(21-11-14-5-2-1-3-6-14)13-27-18-9-8-16-22-23-19(25(16)24-18)15-7-4-10-20-12-15/h1-10,12H,11,13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQWAHLVEQYUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.